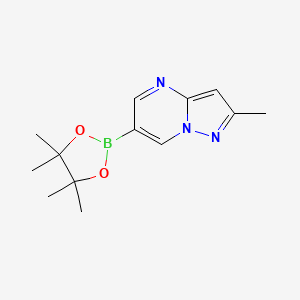

![molecular formula C13H17N3O4S B2715343 3-[5-(aminosulfonyl)-1-propyl-1H-benzimidazol-2-yl]propanoic acid CAS No. 793678-98-5](/img/structure/B2715343.png)

3-[5-(aminosulfonyl)-1-propyl-1H-benzimidazol-2-yl]propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[5-(aminosulfonyl)-1-propyl-1H-benzimidazol-2-yl]propanoic acid, also known as PAPB, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Synthesis of Benzimidazole Derivatives

One area of research involves the synthesis of novel benzimidazole derivatives through innovative chemical reactions. For instance, a novel isocyanide-based three-component synthesis of benzimidazo[1,2-a][1,4]diazepinones was developed using a bifunctional formyl acid prepared in several steps. This method yielded a series of new benzimidazole-fused 1,4-diazepine-5-ones in moderate to excellent yields, showcasing the versatility of benzimidazole compounds in synthesizing complex heterocyclic structures (Ghandi, Zarezadeh, & Taheri, 2011).

Polyelectrolytes for Fuel Cell Applications

Benzimidazole groups have also been integrated into sulfonated polyimides (SPIs) for fuel cell applications, demonstrating improved water stability and proton conductivity. These materials, synthesized from naphthalenetetracarboxylic dianhydride and various diamines, including benzimidazole derivatives, show promising properties for direct methanol fuel cell (DMFC) applications. The incorporation of benzimidazole groups into the polymer chains enhances the interaction between sulfonic acid and benzimidazole groups, leading to reduced water and methanol uptake, thus potentially improving DMFC performance (Chen, Hu, Endo, Fang, Higa, & Okamoto, 2010).

Catalysts for Chemical Syntheses

Benzimidazole-based compounds have been utilized as catalysts for the synthesis of other complex molecules. For example, novel ionic liquids containing benzimidazole groups, such as 1,3-disulfonic acid benzimidazolium chloride, have been developed as efficient and recyclable catalysts for synthesizing tetrahydropyridines under solvent-free conditions. This highlights the role of benzimidazole derivatives in facilitating green chemical processes with high product yields and shorter reaction times (Abbasi, 2015).

Electrolyte Membranes in Fuel Cells

Further research on sulfonated polyimides containing benzimidazole (SPIBI) has led to the development of electrolyte membranes with significant potential in fuel cell technology. The cross-linking of SPIBI with tetramethyl-diphenyl diglycidyl ether enhances the mechanical properties, oxidative and hydrolytic stabilities of the membranes, indicating the high potential of benzimidazole-containing polymers in fuel cell applications at mediate temperatures (Pan, Chen, Zhang, Jin, Chang, & Pu, 2015).

Propiedades

IUPAC Name |

3-(1-propyl-5-sulfamoylbenzimidazol-2-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4S/c1-2-7-16-11-4-3-9(21(14,19)20)8-10(11)15-12(16)5-6-13(17)18/h3-4,8H,2,5-7H2,1H3,(H,17,18)(H2,14,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHYOZKMIDLFGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)S(=O)(=O)N)N=C1CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-(dimethylamino)phenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2715260.png)

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylbutyl)acetamide](/img/structure/B2715261.png)

![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2715265.png)

![(Z)-methyl 2-(2-((2-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2715266.png)

![N-(2-fluorobenzyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2715271.png)

![N-(4-methoxyphenethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2715275.png)

![(2Z)-N-benzyl-2-cyano-2-[3-(4-fluorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B2715280.png)